

Application Notes: LLO (91-99) Peptide for In Vitro T-Cell Stimulation

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Compound of Interest

Compound Name: LLO (91-99)

Cat. No.: B13914996

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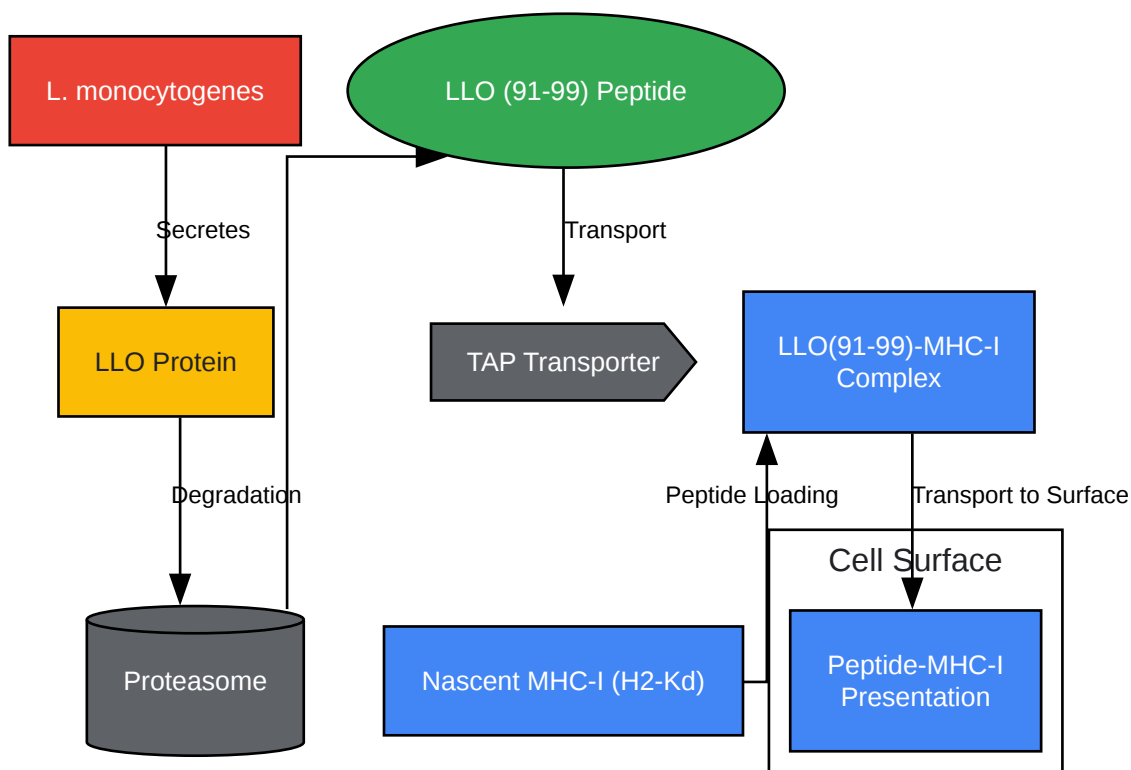
Introduction

The Listeriolysin O (LLO) (91-99) peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant H2-K'd'-restricted CD8+ T-cell epitope derived from the pore-forming toxin Listeriolysin O of the intracellular bacterium *Listeria monocytogenes*.^{[1][2]} LLO is crucial for the bacterium's escape from the phagolysosome into the host cell's cytosol, allowing its proteins to be processed and presented via the MHC class I pathway.^{[1][3]} Consequently, the **LLO (91-99)** peptide is extensively used as a potent stimulus in immunological studies to activate and analyze *Listeria*-specific cytotoxic T lymphocytes (CTLs) in vitro. Its applications range from generating CTL lines and assessing T-cell effector functions to exploring vaccine strategies against intracellular pathogens.^{[1][4][5]}

Mechanism of Action: Antigen Processing and Presentation

The **LLO (91-99)** peptide is presented to CD8+ T-cells through the endogenous MHC class I pathway.^[3] Following the entry of *Listeria monocytogenes* into the cytosol, the LLO protein is degraded by the proteasome into smaller peptide fragments.^[6] These peptides, including **LLO (91-99)**, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).^[3] In the ER, the peptide binds to nascent MHC class I molecules

(H2-K'd' in BALB/c mice). The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.[3][7] This recognition event is the initial step in triggering a specific cytotoxic T-cell response.



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MHC Class I presentation pathway for **LLO (91-99)**.

Quantitative Data Summary: LLO (91-99) Peptide Concentrations

The optimal concentration of **LLO (91-99)** for T-cell stimulation varies depending on the specific application, cell types, and desired outcome. Below is a summary of concentrations cited in the literature.

Application	Peptide Concentration	Cell System	Key Outcome	Reference
T-Cell Line Generation	10^{-9} M (1 nM)	Irradiated peptide-pulsed spleen cells as APCs for responder spleen cells.	Optimal in vitro expansion of LLO (91-99)-specific T-cell lines.	[8] [9]
T-Cell Line Propagation	10^{-10} M (0.1 nM)	P815 cells transfected with B7.1 as APCs.	Repeated restimulation to propagate CD8+ T-cell lines.	[2]
Intracellular Cytokine Staining	10^{-6} M (1 μ M)	Spleen cells from immunized mice.	Restimulation for 5 hours to detect IFN- γ and TNF- α production.	[10]
ELISPOT Assay	2 μ g/mL (~1.9 μ M)	Purified CD8+ T-cells with naive mononuclear cells as APCs.	Measurement of antigen-specific IFN- γ recall responses.	[11]
CTL Cytotoxicity Assay	10^{-6} M (1 μ M)	51 Cr-labeled P815 target cells.	Lysis of peptide-coated target cells by LLO (91-99)-specific CTLs.	[8]
CTL Cytotoxicity Assay	5 μ M	51 Cr-labeled J774 target cells.	Assessment of cell-mediated cytotoxicity.	[12]

Dendritic Cell Pulsing	5 μ M	Bone marrow-derived dendritic cells (DCs).	Induction of strong CD8+ T-cell responses and protection against listeriosis.	[7]
Peptide Competition Assay	10^{-10} M (0.1 nM)	P815 target cells.	Used as the target peptide to estimate the affinity of other peptides for H2-K'd'.	[6]

Experimental Protocols

Protocol 1: Generation of LLO (91-99)-Specific CD8+ T-Cell Lines

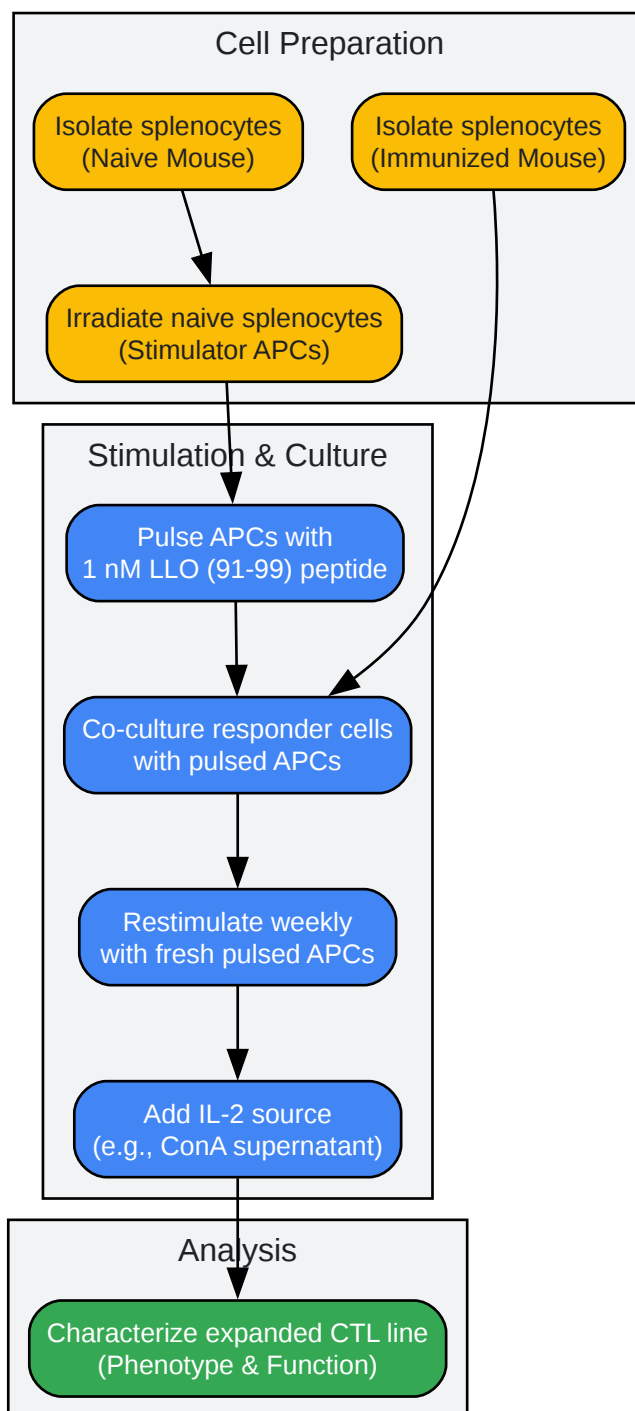
This protocol describes the in vitro expansion of **LLO (91-99)**-specific T-cells from splenocytes of *L. monocytogenes*-immunized mice.[8][9]

Materials:

- Spleens from immunized BALB/c mice
- **LLO (91-99)** peptide stock solution
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
- Irradiated (e.g., 3000 rads) syngeneic spleen cells
- Rat Con A supernatant (as a source of IL-2)

Methodology:

- Prepare Responder Cells: Harvest spleens from mice immunized with L. monocytogenes 7 days prior. Prepare a single-cell suspension to serve as responder cells.
- Prepare Stimulator Cells: Prepare a single-cell suspension from naive syngeneic mice to serve as antigen-presenting cells (APCs). Irradiate these cells to prevent their proliferation.
- Peptide Pulsing: Incubate the irradiated APCs (e.g., 3×10^7 cells) with 10^{-9} M **LLO (91-99)** peptide for 1 hour at 37°C.[8]
- Co-culture: Mix the peptide-pulsed stimulator cells with the responder splenocytes (e.g., $3-4 \times 10^7$ cells) in complete medium.
- Restimulation: Restimulate the cultures every 7 days using freshly prepared, peptide-pulsed stimulator cells.[8]
- Expansion: After the second restimulation, supplement the medium with 5% rat Con A supernatant to support T-cell proliferation.[8]
- Analysis: After 7-14 days following the second stimulation, the expanded cell line can be characterized for phenotype (e.g., using CD8, CD44 antibodies and **LLO (91-99)** tetramers) and function.[4][13]



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Workflow for generating **LLO (91-99)**-specific CTL lines.

Protocol 2: Intracellular Cytokine Staining (ICS) Assay

This protocol is for the detection of cytokine production (e.g., IFN- γ , TNF- α) by **LLO (91-99)**-specific T-cells following short-term in vitro restimulation.[\[10\]](#)

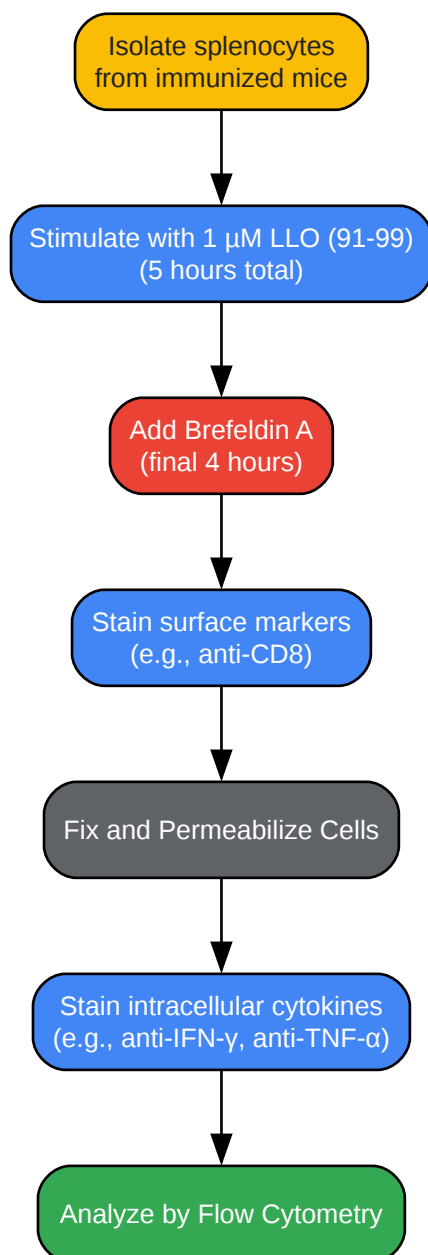
Materials:

- Splenocytes from immunized mice
- **LLO (91-99)** peptide stock solution
- Brefeldin A
- Complete RPMI-1640 medium
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-IFN- γ , anti-TNF- α)
- Fixation/Permeabilization buffers
- Flow cytometer

Methodology:

- **Cell Stimulation:** Plate splenocytes (e.g., $1-2 \times 10^6$ cells/well) in a 96-well plate. Stimulate the cells with 10^{-6} M **LLO (91-99)** peptide for a total of 5 hours at 37°C. Include an unstimulated control.[\[10\]](#)
- **Protein Transport Inhibition:** During the final 4 hours of culture, add Brefeldin A (e.g., 10 μ g/ml) to each well to block cytokine secretion and cause intracellular accumulation.[\[10\]](#)
- **Surface Staining:** Harvest the cells and wash with FACS buffer. Stain for cell surface markers, such as CD8, by incubating with a fluorochrome-conjugated anti-CD8 α antibody.
- **Fix and Permeabilize:** Wash the cells to remove excess antibody. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

- Intracellular Staining: Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-IFN- γ and anti-TNF- α antibodies.[10]
- Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN- γ and/or TNF- α .



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Workflow for Intracellular Cytokine Staining.

Protocol 3: Chromium (^{51}Cr)-Release Cytotoxicity Assay

This assay measures the ability of **LLO (91-99)**-specific CTLs to lyse peptide-pulsed target cells.

Materials:

- **LLO (91-99)**-specific CTL line (effector cells)
- P815 mastocytoma cells (H2'd', target cells)
- ^{51}Cr (Sodium Chromate)
- **LLO (91-99)** peptide
- Complete RPMI-1640 medium
- Gamma counter

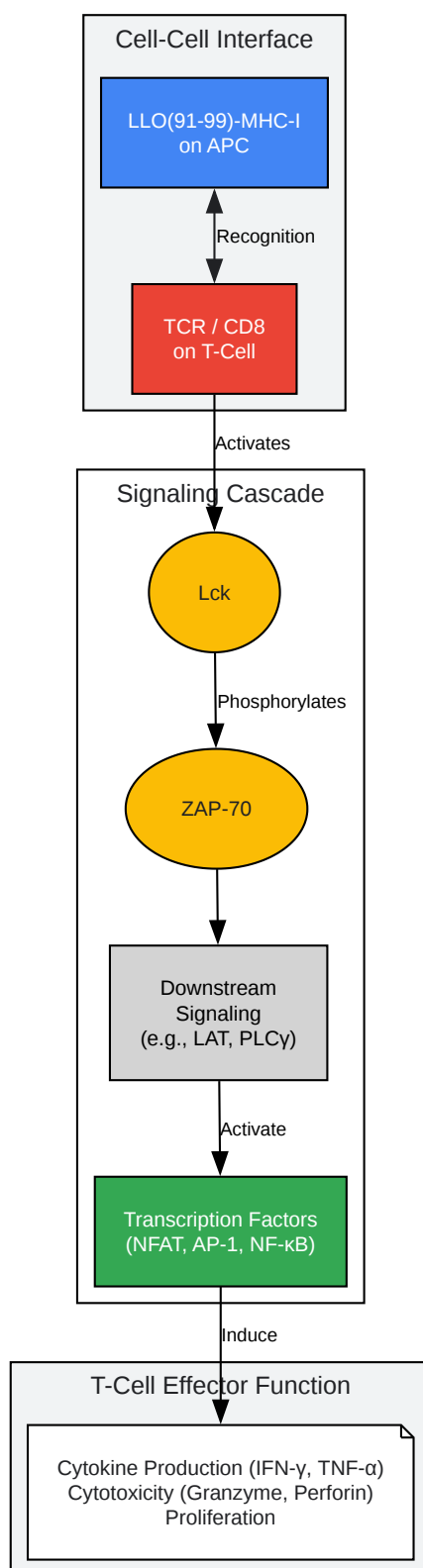
Methodology:

- **Target Cell Labeling:** Label P815 target cells by incubating them with ^{51}Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ^{51}Cr .
- **Peptide Pulsing:** Resuspend the labeled target cells and split them into two groups. Pulse one group with an optimal concentration of **LLO (91-99)** peptide (e.g., 10^{-6} M) for 1 hour.^[8] The other group remains unpulsed as a negative control.
- **Co-incubation:** Plate the labeled target cells (e.g., 1×10^4 cells/well) in a 96-well U-bottom plate. Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- **Controls:**
 - **Spontaneous Release:** Target cells incubated in medium alone.
 - **Maximum Release:** Target cells lysed with a detergent (e.g., Triton X-100).
- **Incubation:** Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

- Measurement: After incubation, centrifuge the plate again. Harvest a portion of the supernatant from each well and measure the amount of ^{51}Cr released using a gamma counter.
- Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$

T-Cell Activation Signaling Pathway

Recognition of the **LLO (91-99)**-H2-K'd' complex by the T-Cell Receptor (TCR) and the CD8 co-receptor on a cytotoxic T-lymphocyte initiates a signaling cascade. This cascade leads to the activation of transcription factors that orchestrate the T-cell's effector functions, such as the production of cytotoxic granules and cytokines like IFN- γ and TNF- α .



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Simplified T-cell receptor signaling cascade.

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